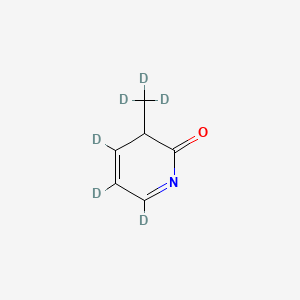
3-Methylpyridin-2(1H)-one-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyridin-2(1H)-one-d6 is a deuterated derivative of 3-Methylpyridin-2(1H)-one, a heterocyclic organic compound. The deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to the isotope’s unique properties. The compound has a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridin-2(1H)-one-d6 typically involves the deuteration of 3-Methylpyridin-2(1H)-one. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) under acidic or basic conditions. This process can be catalyzed by a variety of acids or bases to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process typically involves multiple steps, including purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridin-2(1H)-one-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxide derivatives, while reduction can produce various reduced pyridine compounds .
Scientific Research Applications
3-Methylpyridin-2(1H)-one-d6 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated drugs and materials for improved stability and performance.
Mechanism of Action
The mechanism of action of 3-Methylpyridin-2(1H)-one-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic pathways due to the kinetic isotope effect. This effect can lead to slower reaction rates and altered metabolic profiles, making it a valuable tool in studying complex biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridin-2(1H)-one: The non-deuterated form of the compound.
2-Methylpyridine: A similar pyridine derivative with a methyl group at the 2-position.
4-Methylpyridine: Another pyridine derivative with a methyl group at the 4-position.
Uniqueness
3-Methylpyridin-2(1H)-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms offer insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. This makes it a valuable tool in various fields of study .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
4,5,6-trideuterio-3-(trideuteriomethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-5H,1H3/i1D3,2D,3D,4D |
InChI Key |
XSMJPWQCLKZBIC-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=O)C1C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


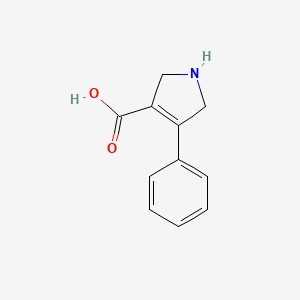
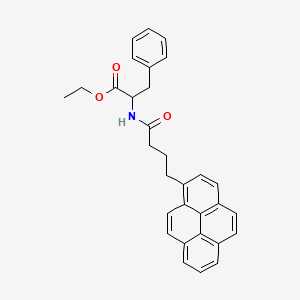
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
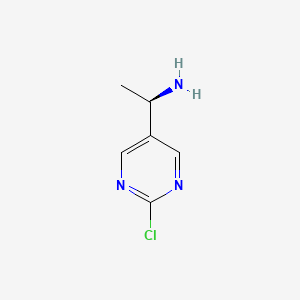

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)


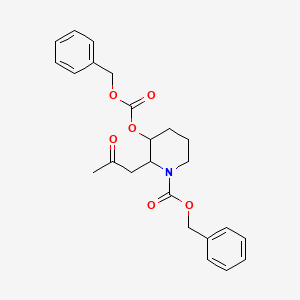


![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
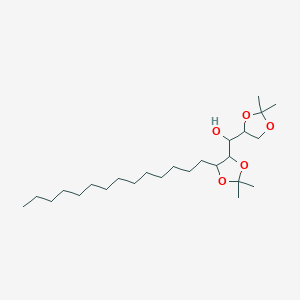
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
